molecular formula C69H128O6 B053456 Trierucin CAS No. 2752-99-0

Trierucin

Cat. No.: B053456
CAS No.: 2752-99-0
M. Wt: 1053.7 g/mol
InChI Key: XDSPGKDYYRNYJI-IUPFWZBJSA-N
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Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl trierucate can be synthesized through the esterification of glycerol with erucic acid. The reaction typically involves heating glycerol and erucic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired triacylglycerol.

Industrial Production Methods: In an industrial setting, the production of glyceryl trierucate involves similar principles but on a larger scale. The process includes the use of continuous reactors and efficient separation techniques to isolate the product. The purity of the final product is ensured through distillation and purification steps.

Chemical Reactions Analysis

Types of Reactions: Glyceryl trierucate undergoes various chemical reactions, including:

    Oxidation: The oxidation of glyceryl trierucate can lead to the formation of peroxides and other oxidative degradation products.

    Hydrolysis: In the presence of water and an acid or base catalyst, glyceryl trierucate can be hydrolyzed to yield glycerol and erucic acid.

    Transesterification: This reaction involves the exchange of the fatty acid chains with other alcohols or acids, leading to the formation of different esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

    Transesterification: Methanol or ethanol in the presence of a catalyst like sodium methoxide.

Major Products:

    Oxidation: Peroxides and other oxidative degradation products.

    Hydrolysis: Glycerol and erucic acid.

    Transesterification: Various esters depending on the alcohol or acid used.

Scientific Research Applications

Comparison with Similar Compounds

Comparison: Glyceryl trierucate is unique due to the presence of erucic acid, which has distinct properties compared to other fatty acids. Erucic acid is a long-chain monounsaturated fatty acid, which imparts different physical and chemical properties to glyceryl trierucate compared to glyceryl trioleate, glyceryl tristearate, and glyceryl tripalmitate. This uniqueness makes glyceryl trierucate particularly interesting for research in lipid metabolism and its potential therapeutic applications .

Properties

IUPAC Name

2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl (Z)-docos-13-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H128O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,66H,4-24,31-65H2,1-3H3/b28-25-,29-26-,30-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSPGKDYYRNYJI-IUPFWZBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H128O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021942
Record name Propane-1,2,3-triyl tris((Z)-docos-13-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1053.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trierucin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031105
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2752-99-0
Record name 1,1′,1′′-(1,2,3-Propanetriyl) tri-(13Z)-13-docosenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2752-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-Docosenoic acid, 1,2,3-propanetriyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl Trierucate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12528
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Record name Propane-1,2,3-triyl tris((Z)-docos-13-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane-1,2,3-triyl tris[(Z)-docos-13-enoate]
Source European Chemicals Agency (ECHA)
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Record name GLYCERYL TRIERUCATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0IDQ0M20R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Trierucin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031105
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

32 °C
Record name Trierucin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031105
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of trierucin?

A1: The molecular formula of this compound is C69H126O6, and its molecular weight is 1051.7 g/mol. []

Q2: Are there any unique spectroscopic characteristics of this compound?

A2: Yes, Fourier transform infrared (FT-IR) spectroscopy reveals a unique spectral fingerprint for this compound in the regions of 1790–1690 cm−1 and 1485–990 cm−1. This uniqueness allows for the quantitative analysis of this compound in high-erucic-acid oils using partial least squares (PLS) regression analysis. []

Q3: How is this compound biosynthesized in plants?

A3: this compound biosynthesis involves the sequential acylation of glycerol-3-phosphate. The final and crucial step is catalyzed by diacylglycerol acyltransferase (DGAT) enzymes, which utilize erucoyl-CoA and diacylglycerols as substrates. [, ]

Q4: Can this compound content be increased in oilseed crops?

A4: Yes, genetic engineering has proven successful in increasing this compound content in oilseed crops like rapeseed (Brassica napus). This can be achieved by introducing genes encoding enzymes with high specificity for erucoyl-CoA, such as the lysophosphatidic acid acyltransferase (LPAAT) from Limnanthes douglasii. [, , ]

Q5: What is the role of LPAAT in this compound biosynthesis?

A5: LPAAT from meadowfoam (Limnanthes alba) exhibits a unique ability to utilize erucoyl-CoA, facilitating the incorporation of erucic acid at the sn-2 position of triacylglycerols, a key step in this compound biosynthesis. [, ]

Q6: Are there limitations in achieving ultra-high this compound levels in transgenic plants?

A6: Yes, studies on crambe (Crambe hispanica) DGAT enzymes indicate that the acylation of di-erucoylglycerol with erucoyl-CoA, the final step in this compound formation, is a limiting factor. Crambe DGAT1 exhibited reduced activity with di-erucoylglycerol compared to other diacylglycerol substrates. []

Q7: How does the erucic acid content influence the physical properties of oils?

A7: Increasing erucic acid content in oils leads to higher melting points, cloud points, pour points, titer values, viscosity, and heat capacity. []

Q8: What are the potential industrial applications of high-erucic-acid oils and this compound?

A8: High-erucic-acid oils, particularly those enriched with this compound, are sought after as renewable feedstocks for the oleochemical industry. They serve as raw materials for various applications, including lubricants, plastics, and cosmetics. [, , ]

Q9: How is this compound digested and absorbed in the body?

A9: Dietary this compound is hydrolyzed in the intestine to release erucic acid, which is then absorbed. The presence of 2-monoerucin, formed during digestion, appears to enhance the digestibility of erucic acid compared to rapeseed oil with low sn-2 erucic acid content. [, ]

Q10: Does erucic acid from this compound accumulate in tissues?

A10: Yes, dietary this compound can lead to the accumulation of erucic acid in various tissues, including the heart and liver. [, , ]

Q11: Are there any differences in the physiological effects of this compound compared to other sources of erucic acid?

A11: Yes, studies comparing this compound to oils containing brassidic acid (the trans isomer of erucic acid) revealed differences in their effects on cardiac lipids. Brassidic acid caused less lipid accumulation in the heart than erucic acid, even when digestibility was accounted for. [, , ]

Q12: What are the future research directions for improving this compound production in plants?

A12: Further research should focus on:

    Q13: What are the knowledge gaps regarding the metabolic fate and safety of this compound?

    A13: Further research is needed to:

      Q14: What analytical methods are used to quantify this compound in oil samples?

      A14: High-temperature gas chromatography (HT-GC) and high-performance liquid chromatography (HPLC) are commonly employed for this compound analysis. HT-GC offers advantages in speed and requires smaller sample volumes. []

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